molecular formula C10H6IN3 B6244123 4-amino-7-iodoquinoline-3-carbonitrile CAS No. 2408974-53-6

4-amino-7-iodoquinoline-3-carbonitrile

Cat. No.: B6244123
CAS No.: 2408974-53-6
M. Wt: 295.08 g/mol
InChI Key: FSGOYOIMDNRDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-7-iodoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H6IN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-7-iodoquinoline-3-carbonitrile typically involves the iodination of a quinoline derivative followed by the introduction of an amino group. One common method involves the reaction of 4-aminoquinoline with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 7-position. The nitrile group can be introduced through a subsequent reaction with a cyanating agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-amino-7-iodoquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the amino group.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-amino-7-azidoquinoline-3-carbonitrile, while Suzuki-Miyaura coupling can produce various biaryl derivatives.

Scientific Research Applications

4-amino-7-iodoquinoline-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 4-amino-7-iodoquinoline-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine and amino groups can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-aminoquinoline: Lacks the iodine and nitrile groups, resulting in different chemical properties and reactivity.

    7-iodoquinoline:

    4-amino-3-cyanoquinoline: Lacks the iodine group, which can influence its reactivity and interactions.

Uniqueness

4-amino-7-iodoquinoline-3-carbonitrile is unique due to the presence of both iodine and amino groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

2408974-53-6

Molecular Formula

C10H6IN3

Molecular Weight

295.08 g/mol

IUPAC Name

4-amino-7-iodoquinoline-3-carbonitrile

InChI

InChI=1S/C10H6IN3/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-3,5H,(H2,13,14)

InChI Key

FSGOYOIMDNRDEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1I)C#N)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.